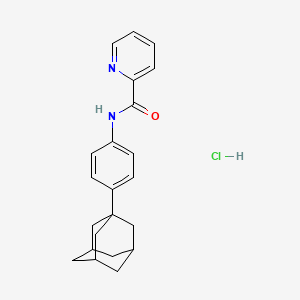
Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride: is a chemical compound known for its unique structure and potential applications in various fields. The compound features an adamantyl group, which is a bulky, rigid structure derived from adamantane, attached to a phenyl ring, which is further connected to a picolinamide moiety. This combination of structural elements imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride typically involves the adamantylation of picolinamide derivatives. One common method includes the reaction of 1-adamantyl nitrate with picolinamide in the presence of sulfuric acid. This reaction generates a carbocation intermediate from the adamantyl nitrate, which then reacts with the nitrogen-containing nucleophile in picolinamide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as aluminum triflate under microwave irradiation can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantyl alcohols .
Scientific Research Applications
Chemistry: In chemistry, Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride is used as a precursor for the synthesis of various functionalized adamantane derivatives.
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly those involving hydrophobic and steric effects. It has been investigated for its potential as a molecular probe in biochemical assays and as a building block for designing bioactive molecules .
Medicine: In medicine, derivatives of this compound have shown promise as antiviral agents. The adamantyl group is known for its antiviral activity, and incorporating it into picolinamide derivatives can enhance the compound’s efficacy against certain viral infections .
Industry: Industrially, the compound is used in the development of advanced materials, including polymers and nanomaterials. Its rigid structure and chemical stability make it suitable for applications requiring durable and high-performance materials .
Mechanism of Action
The mechanism of action of Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride involves its interaction with specific molecular targets. The adamantyl group can interact with hydrophobic pockets in proteins, while the picolinamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit viral replication is attributed to its interference with viral enzymes and the disruption of viral assembly processes .
Comparison with Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-adamantyl derivatives of picolinamide
Comparison: Compared to these similar compounds, Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride stands out due to its unique combination of an adamantyl group with a picolinamide moiety. This structural arrangement imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns. Additionally, the presence of the phenyl ring provides opportunities for further functionalization, making it a versatile compound for various applications .
Properties
CAS No. |
61876-33-3 |
|---|---|
Molecular Formula |
C22H25ClN2O |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)phenyl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O.ClH/c25-21(20-3-1-2-8-23-20)24-19-6-4-18(5-7-19)22-12-15-9-16(13-22)11-17(10-15)14-22;/h1-8,15-17H,9-14H2,(H,24,25);1H |
InChI Key |
VKPRKCGDSCIPPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=N5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















